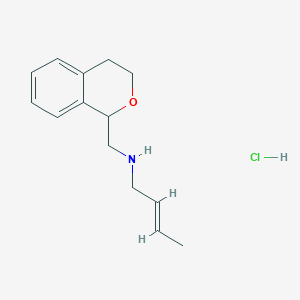
N-(3,4-dihydro-1H-isochromen-1-ylmethyl)-2-buten-1-amine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3,4-dihydro-1H-isochromen-1-ylmethyl)-2-buten-1-amine hydrochloride, also known as DIHM, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. The compound belongs to the class of isoquinolines and has been synthesized through various methods.
作用机制
The mechanism of action of N-(3,4-dihydro-1H-isochromen-1-ylmethyl)-2-buten-1-amine hydrochloride is not fully understood, but it is believed to involve the modulation of various signaling pathways. In vitro studies have shown that N-(3,4-dihydro-1H-isochromen-1-ylmethyl)-2-buten-1-amine hydrochloride inhibits the activation of NF-κB, a transcription factor involved in the production of pro-inflammatory cytokines and chemokines. N-(3,4-dihydro-1H-isochromen-1-ylmethyl)-2-buten-1-amine hydrochloride has also been shown to inhibit the activity of various enzymes involved in cancer cell proliferation and survival, including AKT and ERK. Furthermore, N-(3,4-dihydro-1H-isochromen-1-ylmethyl)-2-buten-1-amine hydrochloride has been shown to activate the Nrf2 pathway, which is involved in the regulation of antioxidant and detoxification enzymes.
Biochemical and Physiological Effects:
N-(3,4-dihydro-1H-isochromen-1-ylmethyl)-2-buten-1-amine hydrochloride has been shown to have various biochemical and physiological effects. In vitro studies have shown that N-(3,4-dihydro-1H-isochromen-1-ylmethyl)-2-buten-1-amine hydrochloride inhibits the production of pro-inflammatory cytokines and chemokines, indicating its potential as an anti-inflammatory agent. N-(3,4-dihydro-1H-isochromen-1-ylmethyl)-2-buten-1-amine hydrochloride has also been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models, suggesting its potential as an anti-cancer agent. Furthermore, N-(3,4-dihydro-1H-isochromen-1-ylmethyl)-2-buten-1-amine hydrochloride has been shown to protect against neuronal damage and improve cognitive function in animal models of neurodegenerative diseases, indicating its potential as a neuroprotective agent.
实验室实验的优点和局限性
N-(3,4-dihydro-1H-isochromen-1-ylmethyl)-2-buten-1-amine hydrochloride has several advantages for lab experiments, including its ease of synthesis and availability. However, one limitation is the lack of information on its pharmacokinetics and pharmacodynamics, which may affect its efficacy and safety in vivo. Furthermore, the optimal dosage and administration route of N-(3,4-dihydro-1H-isochromen-1-ylmethyl)-2-buten-1-amine hydrochloride have not been established, which may limit its translation to clinical applications.
未来方向
There are several future directions for the study of N-(3,4-dihydro-1H-isochromen-1-ylmethyl)-2-buten-1-amine hydrochloride. Firstly, further studies are needed to elucidate the mechanism of action of N-(3,4-dihydro-1H-isochromen-1-ylmethyl)-2-buten-1-amine hydrochloride and its potential targets. Secondly, studies are needed to investigate the pharmacokinetics and pharmacodynamics of N-(3,4-dihydro-1H-isochromen-1-ylmethyl)-2-buten-1-amine hydrochloride in vivo, which may provide insights into its efficacy and safety. Thirdly, studies are needed to investigate the potential of N-(3,4-dihydro-1H-isochromen-1-ylmethyl)-2-buten-1-amine hydrochloride as a therapeutic agent for various diseases, including cancer, inflammation, and neurodegenerative diseases. Lastly, studies are needed to optimize the dosage and administration route of N-(3,4-dihydro-1H-isochromen-1-ylmethyl)-2-buten-1-amine hydrochloride for clinical applications.
合成方法
N-(3,4-dihydro-1H-isochromen-1-ylmethyl)-2-buten-1-amine hydrochloride has been synthesized through various methods, including the reaction of 3,4-dihydro-1H-isochromene with allylamine, followed by the reduction of the resulting imine with sodium borohydride. The final product is obtained by treating the resulting amine with hydrochloric acid. Another method involves the reaction of 2-buten-1-amine with 3,4-dihydro-1H-isochromene in the presence of a catalyst, followed by the treatment with hydrochloric acid.
科学研究应用
N-(3,4-dihydro-1H-isochromen-1-ylmethyl)-2-buten-1-amine hydrochloride has been studied for its potential therapeutic applications, including its anti-inflammatory, anti-cancer, and neuroprotective effects. In vitro studies have shown that N-(3,4-dihydro-1H-isochromen-1-ylmethyl)-2-buten-1-amine hydrochloride inhibits the production of pro-inflammatory cytokines and chemokines, indicating its potential as an anti-inflammatory agent. In addition, N-(3,4-dihydro-1H-isochromen-1-ylmethyl)-2-buten-1-amine hydrochloride has been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models, suggesting its potential as an anti-cancer agent. Furthermore, N-(3,4-dihydro-1H-isochromen-1-ylmethyl)-2-buten-1-amine hydrochloride has been shown to protect against neuronal damage and improve cognitive function in animal models of neurodegenerative diseases, indicating its potential as a neuroprotective agent.
属性
IUPAC Name |
(E)-N-(3,4-dihydro-1H-isochromen-1-ylmethyl)but-2-en-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO.ClH/c1-2-3-9-15-11-14-13-7-5-4-6-12(13)8-10-16-14;/h2-7,14-15H,8-11H2,1H3;1H/b3-2+; |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNXBNSOLJPCKJM-SQQVDAMQSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CCNCC1C2=CC=CC=C2CCO1.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/CNCC1C2=CC=CC=C2CCO1.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-(3,4-dihydro-1H-isochromen-1-ylmethyl)but-2-en-1-amine;hydrochloride | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(3,4-dihydro-2(1H)-isoquinolinyl)-3-[(1-ethynylcyclohexyl)oxy]-2-propanol hydrochloride](/img/structure/B6077445.png)

![5-(4-cyclohexylphenyl)-N-[(5-methyl-2-pyrazinyl)methyl]-1,2,4-triazin-3-amine](/img/structure/B6077463.png)
![1-(4-{3-[2-(2-methylphenyl)ethyl]-1-piperidinyl}-4-oxobutyl)-2-piperidinone](/img/structure/B6077466.png)
![4-[(1-{3-[3-(4-chlorophenyl)-1-piperidinyl]-3-oxopropyl}-1H-tetrazol-5-yl)methyl]morpholine](/img/structure/B6077472.png)
![1-acetyl-5-[(2-hydroxy-8-methyl-3-quinolinyl)methylene]-2-thioxo-4-imidazolidinone](/img/structure/B6077485.png)
![2-methoxy-N-[1-(2-phenylethyl)-3-piperidinyl]acetamide](/img/structure/B6077488.png)
![N~2~-(2,3-dihydro-1,4-benzodioxin-6-yl)-N~2~-(methylsulfonyl)-N~1~-[3-(methylthio)phenyl]alaninamide](/img/structure/B6077490.png)
![7-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)carbonyl]-2-pyridin-3-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6077492.png)
![ethyl 2-({[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B6077495.png)
![2-[(5-ethyl-3-thienyl)carbonyl]-N-methylhydrazinecarbothioamide](/img/structure/B6077505.png)
![(3aS*,5S*,9aS*)-2-cyclopentyl-5-(8-methoxy-2H-chromen-3-yl)hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B6077509.png)
![ethyl 4-({2-[benzyl(phenylsulfonyl)amino]benzoyl}amino)benzoate](/img/structure/B6077511.png)
